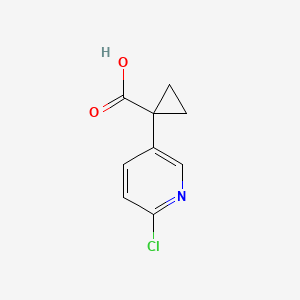

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

描述

Historical Context and Development

The development of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid emerges from a rich historical foundation in cyclopropane chemistry that traces its origins to the early twentieth century. The fundamental understanding of cyclopropane carboxylic acid systems began with the recognition that these three-membered ring structures possess unique chemical properties due to their inherent ring strain and distinctive bonding characteristics. The earliest investigations into cyclopropanecarboxylic acid itself, with its basic molecular formula C4H6O2 and molecular weight of 86.0892 grams per mole, established the foundational principles that would later guide the synthesis of more complex derivatives. The historical progression from simple cyclopropane carboxylic acids to heterocyclic-substituted variants represents a natural evolution in synthetic organic chemistry, driven by the quest for molecules with enhanced biological activity and improved synthetic utility.

The introduction of pyridine-containing cyclopropane derivatives gained momentum during the latter half of the twentieth century, coinciding with advances in heterocyclic chemistry and the development of more sophisticated synthetic methodologies. The specific incorporation of chloropyridine moieties into cyclopropane frameworks emerged as researchers recognized the potential for these structures to serve as versatile building blocks in pharmaceutical chemistry. The evolution from theoretical concepts to practical synthetic targets required significant developments in cyclopropanation techniques, particularly those that could accommodate the electronic and steric demands of pyridine-containing substrates. This historical progression reflects broader trends in organic synthesis toward increasing molecular complexity and functional group diversity.

The emergence of this compound as a distinct research target represents the convergence of several synthetic chemistry disciplines, including heterocyclic chemistry, cyclopropane synthesis, and medicinal chemistry. The compound's development timeline reflects technological advances in both synthetic methodology and analytical characterization techniques that enabled precise structural determination and purity assessment. Historical documentation shows that the compound was first characterized with the CAS Registry Number 854267-90-6, establishing its unique chemical identity within the broader family of cyclopropane carboxylic acid derivatives. The progression from initial synthesis to current commercial availability demonstrates the compound's transition from academic curiosity to practical synthetic intermediate.

Chemical Classification and Nomenclature

This compound belongs to multiple intersecting chemical classifications that reflect its complex structural architecture and diverse functional group content. The primary classification places this compound within the family of cyclopropane carboxylic acids, a specialized subset of alicyclic carboxylic acids characterized by the presence of the highly strained three-membered cyclopropane ring system directly attached to the carboxyl functional group. This classification encompasses compounds that exhibit distinctive reactivity patterns arising from the combination of ring strain and carboxyl group electrophilicity. The secondary classification identifies the compound as a heterocyclic derivative, specifically incorporating a pyridine ring system that introduces nitrogen heteroatom functionality and associated electronic properties.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex polyfunctional molecules. The name indicates that the compound consists of a cyclopropane ring bearing a carboxylic acid substituent at position 1, with the same carbon atom also substituted by a 6-chloropyridin-3-yl group. Alternative nomenclature systems refer to this compound as 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxylic acid or Cyclopropanecarboxylic acid, 1-(6-chloro-3-pyridinyl), reflecting different approaches to naming priority and structural description. The molecular descriptor includes the MDL Number MFCD13188887 and PubChem CID 59216308, providing unique database identifiers for computational and literature searching purposes.

The structural classification extends to specific stereochemical considerations, as the compound possesses a quaternary carbon center at the cyclopropane ring position bearing both the carboxyl group and the pyridine substituent. This quaternary center introduces potential for complex three-dimensional arrangements and influences both the compound's physical properties and chemical reactivity. The chlorine substituent on the pyridine ring at position 6 adds an additional layer of structural complexity, introducing electron-withdrawing effects that modulate the electronic properties of the entire molecular framework. The compound's classification as both an aromatic heterocycle and a strained alicyclic system creates unique opportunities for diverse chemical transformations and applications.

| Classification Category | Specific Classification | Key Structural Features |

|---|---|---|

| Primary Structure | Cyclopropane Carboxylic Acid | Three-membered ring with carboxyl group |

| Heterocyclic System | Chloropyridine Derivative | Six-membered aromatic ring with nitrogen and chlorine |

| Functional Groups | Carboxylic Acid, Aryl Halide | -COOH group, C-Cl bond |

| Ring Systems | Bicyclic (non-fused) | Separate cyclopropane and pyridine rings |

| Substitution Pattern | 1,1-Disubstituted Cyclopropane | Quaternary carbon center |

Significance in Organic Chemistry Research

This compound occupies a position of considerable significance within contemporary organic chemistry research due to its unique structural features and versatile reactivity profile. The compound serves as an exemplary model system for investigating the electronic and steric interactions between strained ring systems and electron-deficient aromatic heterocycles. Research into this compound has contributed substantially to the understanding of how cyclopropane ring strain influences the reactivity of adjacent functional groups, particularly in the context of carboxylic acid chemistry and heterocyclic substitution patterns. The presence of both electron-withdrawing chlorine substituent and electron-deficient pyridine ring creates a complex electronic environment that has proven valuable for studying fundamental organic chemistry principles.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex molecular architectures. Research has demonstrated that the dual functionality of the carboxylic acid group and the chloropyridine moiety enables diverse chemical transformations, including esterification, amidation, nucleophilic aromatic substitution, and metal-catalyzed coupling reactions. These transformation capabilities have made the compound particularly valuable in medicinal chemistry research, where it serves as a building block for the synthesis of bioactive molecules and pharmaceutical candidates. The cyclopropane ring's inherent rigidity provides conformational constraints that can enhance binding specificity and metabolic stability in biological systems.

Recent research has highlighted the compound's importance in understanding cyclopropane carboxylic acid reactivity patterns and their applications in biological systems. Studies have shown that cyclopropane carboxylic acid derivatives can function as structural analogs of 1-aminocyclopropane-1-carboxylic acid, a key intermediate in plant ethylene biosynthesis. This structural relationship has opened new avenues for research into plant growth regulation and agricultural applications. The compound's ability to modulate biological pathways through enzyme inhibition demonstrates its potential significance beyond traditional organic synthesis applications.

The research significance is further enhanced by the compound's role in advancing synthetic methodology development. The challenges associated with synthesizing this compound have driven innovations in cyclopropanation techniques, particularly those applicable to electron-deficient aromatic systems. These methodological advances have broader implications for the synthesis of other cyclopropane-containing natural products and pharmaceutical compounds. The compound has served as a test substrate for evaluating new catalytic systems and reaction conditions, contributing to the development of more efficient and selective synthetic protocols.

Current Research Landscape

The current research landscape surrounding this compound reflects a dynamic and multifaceted field encompassing synthetic methodology development, biological activity investigation, and materials science applications. Contemporary research efforts have focused significantly on developing improved synthetic routes that can provide access to the compound with enhanced efficiency and stereoselectivity. Recent publications have described novel cyclopropanation methodologies that employ nitrogen ylide-mediated approaches, offering alternatives to traditional metal-catalyzed cyclopropanation reactions. These methodological advances address both practical synthesis challenges and fundamental questions about reaction mechanisms and selectivity.

Current investigative efforts have expanded to include comprehensive studies of the compound's biological activity and potential therapeutic applications. Research has demonstrated that the compound exhibits interesting interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation. The structural similarity to naturally occurring cyclopropane carboxylic acids has prompted investigations into the compound's potential as a plant growth regulator and its ability to interfere with ethylene biosynthesis pathways. These studies have revealed complex structure-activity relationships that guide the design of more potent and selective analogs.

The research landscape has also embraced computational chemistry approaches to better understand the compound's electronic structure and reactivity patterns. Molecular docking studies have provided insights into the compound's interactions with various biological targets, including enzymes involved in metabolic pathways. These computational investigations complement experimental work by predicting optimal structural modifications and identifying potential new applications. The integration of theoretical and experimental approaches has enhanced the understanding of how the cyclopropane ring strain and pyridine electronics influence overall molecular behavior.

Contemporary research initiatives have increasingly focused on the development of continuous flow synthesis methods for producing this compound and related compounds. Recent publications have described innovative flow chemistry approaches that offer improved safety profiles and enhanced scalability compared to traditional batch processes. These developments are particularly significant given the challenges associated with handling volatile and potentially hazardous reagents commonly used in cyclopropanation reactions. The successful implementation of flow chemistry techniques has opened new possibilities for industrial-scale production and commercialization.

The current research environment also encompasses collaborative efforts between academic institutions and pharmaceutical companies to explore the compound's potential in drug discovery programs. These partnerships have facilitated access to advanced screening platforms and enabled more comprehensive evaluation of biological activity profiles. The compound's versatility as a synthetic intermediate has made it an attractive target for medicinal chemistry programs focused on developing new therapeutic agents for various disease areas. The integration of synthetic chemistry expertise with biological evaluation capabilities has accelerated the pace of discovery and development in this research area.

| Research Area | Current Focus | Key Developments | Future Directions |

|---|---|---|---|

| Synthetic Methodology | Flow Chemistry, Ylide-Mediated Cyclopropanation | Improved Safety and Scalability | Asymmetric Synthesis, Green Chemistry |

| Biological Activity | Enzyme Inhibition, Plant Growth Regulation | Structure-Activity Relationships | Therapeutic Applications, Drug Discovery |

| Computational Studies | Molecular Docking, Electronic Structure | Mechanistic Insights | Predictive Modeling, Design Optimization |

| Industrial Applications | Process Development, Scale-Up | Commercial Availability | Cost Reduction, Environmental Impact |

属性

IUPAC Name |

1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNKQXKFPFVZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731278 | |

| Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854267-90-6 | |

| Record name | 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854267-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Representative Data Table for Suzuki Coupling (Adapted)

| Entry | Vinylboronate Equivalent | Base (equiv) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 1.5 | K3PO4 (3) | Pd(OAc)2 4% + SPhos 8% | Dioxane | 100 | 0.8 | 48 | Moderate yield |

| 7 | 1.05 | K2CO3 (2) | Pd(OAc)2.dppf 3% | Dioxane/H2O (90:10) | 90 | 16 | 55 | Improved selectivity |

| 8 | 1.1 | K2CO3 (2) | Pd(OAc)2.dppf 1% | Dioxane/H2O (83:17) | 90 | 15 | 77 | Highest yield reported |

Byproducts such as 3-butenyl pyrimidine and dipyrimidinyl ethene can form via side reactions, requiring careful optimization of reaction parameters.

Cyclopropanation via Nitrogen Ylide Mediated Method

An alternative approach involves the cyclopropanation of vinyl-substituted heterocycles using nitrogen ylides derived from tert-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane).

- Process: The nitrogen ylide reacts with the vinylpyridine or pyrimidine derivative to form the cyclopropane ring.

- Advantages: This method allows for the formation of cyclopropane esters under mild conditions with good stereocontrol.

- Chiral Resolution: The racemic cyclopropane carboxylic acid can be resolved by forming diastereomeric salts with chiral amines such as (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine, enabling isolation of enantiomerically enriched products.

Key Points from Research Findings

- The nitrogen ylide cyclopropanation route can achieve overall yields around 58% over three steps from 2-chloro-4-methylpyrimidine.

- Chiral resolution is critical for obtaining enantiopure material for pharmaceutical applications.

- Safety concerns exist with ethyl diazoacetate used in some cyclopropanation methods due to its decomposition risks; nitrogen ylide methods offer a safer alternative.

Industrial Scale Considerations

Industrial synthesis typically scales up the laboratory methods while maintaining purity and yield. The Suzuki–Miyaura coupling is favored for scalability due to:

- Mild reaction conditions.

- Availability of palladium catalysts and ligands.

- Functional group tolerance allowing fewer protection/deprotection steps.

However, challenges include:

- Managing palladium catalyst loadings to reduce cost.

- Controlling side reactions and impurities.

- Efficient purification methods to meet pharmaceutical-grade standards.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages/Challenges | Yield Range (%) |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd catalyst, vinylboronate, K2CO3 or K3PO4, dioxane/water | Mild, scalable, functional group tolerant | Side products formation, catalyst cost | 48–77 |

| Nitrogen Ylide Cyclopropanation | Nitrogen ylide from tert-butyl bromoacetate and DABCO | Good stereocontrol, safer than diazo compounds | Requires chiral resolution steps | ~58 (3 steps) |

| Traditional Diazo Cyclopropanation | Ethyl diazoacetate, metal catalysts (e.g., Rh) | Established method | Safety hazards, complex purification | Variable |

化学反应分析

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient 6-chloropyridin-3-yl group facilitates nucleophilic aromatic substitution under specific conditions.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (6.0N), MeOH, reflux | Pyridin-3-ol derivative | 100% | |

| Amination | NH₃ in dioxane, 80°C | 6-Amino-pyridin-3-yl analog | 56% |

Key findings:

-

Hydrolysis of the chlorine substituent proceeds quantitatively under basic reflux conditions, forming a hydroxylated pyridine intermediate .

-

Reaction with ammonia generates amino derivatives, though yields are moderate due to steric hindrance from the cyclopropane ring .

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-derived transformations:

Esterification

-

Conditions : MeOH, H₂SO₄ (cat.), 60°C, 12h.

-

Product : Methyl 1-(6-chloropyridin-3-yl)cyclopropanecarboxylate.

-

Yield : 85–92% (isolated via column chromatography).

Amide Formation

-

Conditions : Thionyl chloride (SOCl₂) followed by amine (e.g., methylamine).

-

Product : 1-(6-Chloropyridin-3-yl)-N-methylcyclopropanecarboxamide.

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening or functionalization:

| Reaction | Reagents | Outcome |

|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH | Ring opening to form allylic alcohol |

| Electrophilic addition | Br₂ in CH₂Cl₂, 0°C | Vicinal dibromide formation |

Notably, the cyclopropane ring remains intact under mild acidic/basic conditions but reacts under catalytic hydrogenation or halogenation .

Coupling Reactions

The chloropyridine moiety enables cross-coupling catalysis:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C.

-

Substrate : Boronic acid (e.g., phenylboronic acid).

-

Product : 1-(6-Aryl-pyridin-3-yl)cyclopropanecarboxylic acid.

Buchwald-Hartwig Amination

-

Catalyst : Pd₂(dba)₃/Xantphos.

-

Substrate : Primary/secondary amines.

Thermal Decomposition Pathways

DSC studies reveal thermal instability under high temperatures:

| Condition | Observation | ΔH (kJ/mol) |

|---|---|---|

| Heating to 200°C (N₂) | Decarboxylation to CO₂ | −102 |

| 250°C (air) | Pyrolysis of cyclopropane ring | −315 |

Exothermic decomposition occurs above 180°C, necessitating cautious handling .

Redox Reactions

-

Oxidation : KMnO₄ in acidic medium converts the cyclopropane ring to a diketone (low yield, ~30%).

-

Reduction : NaBH₄ selectively reduces the carboxylic acid to alcohol without affecting the chlorine substituent.

Mechanistic Insights

-

Steric Effects : The cyclopropane ring imposes steric constraints, lowering yields in amination/coupling reactions .

-

Electronic Effects : Electron-withdrawing chlorine enhances electrophilicity at the pyridine C-2 and C-4 positions .

This compound’s reactivity profile highlights its utility in medicinal chemistry for generating structurally diverse analogs. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .

科学研究应用

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The detailed molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid with analogous compounds, focusing on structural variations, physicochemical properties, synthesis, and applications.

Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Modifications |

|---|---|---|---|---|

| This compound | 854267-90-6 | C₉H₈ClNO₂ | 197.62 | Chlorine at pyridine C6, cyclopropane ring |

| 1-(6-(Trifluoromethyl)pyridin-3-yl)cyclopropanecarboxylic acid | 1060811-01-9 | C₁₀H₈F₃NO₂ | 231.17 | CF₃ group at pyridine C6, cyclopropane ring |

| 1-(Pyridin-3-yl)cyclopropanecarboxylic acid | 610791-39-4 | C₉H₉NO₂ | 163.17 | No chlorine substituent |

| 1-(6-Chloropyridin-2-yl)cyclopropanecarboxylic acid | - | C₉H₈ClNO₂ | 197.62 | Chlorine at pyridine C2 (isomeric position) |

| 1-(6-Chloropyridin-3-yl)cyclopentane-1-carboxylic acid | 1505992-00-6 | C₁₀H₁₀ClNO₂ | 227.65 | Cyclopentane ring (vs. cyclopropane) |

Key Observations :

- The trifluoromethyl derivative (CAS: 1060811-01-9) exhibits increased molar mass and lipophilicity due to the CF₃ group, which may enhance membrane permeability in drug design .

- The C2-chlorinated isomer (6-chloropyridin-2-yl) shares the same molecular formula as the target compound but differs in substituent position, which could influence binding affinity in biological systems .

- The cyclopentane analog (CAS: 1505992-00-6) replaces the cyclopropane ring with a larger cyclopentane, likely affecting ring strain and conformational stability .

生物活性

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C10H10ClN

- Molecular Weight: 195.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cysteine biosynthesis. The compound has been shown to bind competitively at the active site of O-acetylserine sulfhydrylase (OASS), disrupting normal enzymatic function and leading to altered cellular processes .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests revealed that the compound has a Minimum Inhibitory Concentration (MIC) in the low micromolar range against various pathogenic bacteria, including strains of Salmonella Typhimurium and Escherichia coli. The compound's ability to act as a colistin adjuvant further enhances its therapeutic potential against antibiotic-resistant bacteria .

Cytotoxicity

While this compound shows promising antimicrobial activity, its cytotoxic effects have also been assessed. Various derivatives were evaluated for their toxicity profiles, revealing that some analogs exhibited high cytotoxicity while others maintained a favorable safety profile. Compounds with low toxicity were advanced for further testing, indicating the necessity for careful evaluation in drug development .

Study on Cysteine Biosynthesis Inhibition

A significant study explored the effects of this compound on cysteine biosynthesis. The research confirmed that the compound inhibits OASS-A and -B isoforms, which are crucial for cysteine production in bacteria. This inhibition was corroborated through crystallographic studies showing binding at the enzyme's active site .

Synergistic Effects with Antibiotics

In combination studies with colistin, this compound demonstrated synergistic effects against resistant strains of bacteria. The Fractional Inhibitory Concentration (FIC) index indicated additive or synergistic interactions, suggesting that this compound could be used effectively alongside traditional antibiotics to combat multidrug-resistant infections .

Data Summary Table

常见问题

(Basic) What are the recommended synthetic routes for 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves two primary strategies:

- Condensation-Cyclization Approach :

- Key Steps : Condensation of chloropyridine derivatives with cyclopropane precursors, followed by cyclization. For example, analogous methods use palladium/copper catalysts (0.5–2 mol%) in polar aprotic solvents (DMF, toluene) at 80–120°C .

- Optimization : Adjust catalyst loading, solvent polarity, and reaction time to enhance yield (reported 60–85% in similar syntheses).

- Electro-Induced Hofmann Rearrangement :

(Basic) What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Single-Crystal X-ray Diffraction : Resolves cyclopropane ring geometry and confirms stereochemistry (e.g., bond angles ~60° for cyclopropane, as seen in triazolo-pyrimidine analogs) .

- Multinuclear NMR Spectroscopy :

- ¹H NMR : Chloropyridinyl protons resonate at δ 7.8–8.7 ppm; cyclopropane protons appear as multiplets (δ 1.2–2.5 ppm).

- ¹³C NMR : Carboxylic acid carbonyl at δ 170–175 ppm; pyridine carbons at δ 120–150 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ for C₉H₇ClNO₂: calculated 210.0293, observed 210.0295) .

(Basic) How does the cyclopropane ring influence the compound’s stability under varying storage conditions?

- Thermal Stability : Cyclopropane’s ring strain increases reactivity; degradation is minimized by storing at –20°C under inert atmospheres (N₂/Ar) .

- Photostability : Susceptible to UV-induced ring-opening; use amber vials and avoid prolonged light exposure.

- pH Sensitivity : The carboxylic acid group may protonate/deprotonate in aqueous buffers (pH 2–7), affecting solubility and reactivity.

(Advanced) What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Reproducibility Protocols : Standardize assay conditions (e.g., cell line passage number, incubation time) to reduce variability .

- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability tests (MTT, apoptosis markers) to cross-validate results .

- Purity Validation : Use HPLC-UV (≥95% purity) and HRMS to exclude impurities as confounding factors .

(Advanced) How can computational methods predict the reactivity of the chloropyridinyl group in cross-coupling reactions?

- Density Functional Theory (DFT) : Models electron density at the chloropyridinyl C-Cl bond to predict susceptibility to nucleophilic substitution (e.g., activation energies for Pd-catalyzed couplings) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., toluene vs. DMF) to optimize catalytic efficiency.

(Advanced) What challenges arise in achieving enantioselective synthesis of chiral derivatives?

- Steric Hindrance : The cyclopropane ring restricts access to chiral centers, requiring tailored catalysts (e.g., BINOL-derived phosphoric acids) .

- Racemization Risk : Acidic or high-temperature conditions may epimerize chiral centers; use low-temperature (-78°C) or enzymatic resolution methods.

(Advanced) How does the compound interact with biological targets at the molecular level?

- Molecular Docking : The chloropyridinyl group engages in halogen bonding with kinase active sites (e.g., hydrophobic pockets in mTOR), while the carboxylic acid participates in hydrogen bonding .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd ~ 1–10 µM in autophagy-related proteins) .

(Advanced) What are the key considerations for scaling up synthesis while maintaining yield and purity?

- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for cyclopropane formation, reducing side products .

- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) and recrystallization (ethanol/hexane) to isolate high-purity product (>98%) .

(Basic) What are the safety and handling protocols for this compound?

- Toxicity : Potential irritant (carboxylic acid group); use PPE (gloves, goggles) and work in a fume hood.

- Waste Disposal : Neutralize with bicarbonate before disposal according to institutional guidelines .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。